molecular formula C12H13ClF2O B14059279 1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one

Cat. No.: B14059279
M. Wt: 246.68 g/mol
InChI Key: XINCGHYJUKJWKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 3-(difluoromethyl)-2-ethylphenyl group. The difluoromethyl (-CF₂H) and ethyl (-C₂H₅) substituents at the 3- and 2-positions of the phenyl ring, respectively, confer unique electronic and steric properties. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals, where fluorine and chlorine substituents enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C12H13ClF2O

Molecular Weight

246.68 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-2-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O/c1-3-8-9(11(13)7(2)16)5-4-6-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

XINCGHYJUKJWKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(F)F)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

A foundational approach involves Friedel-Crafts acylation of 3-(difluoromethyl)-2-ethylbenzene derivatives. The reaction employs chloroacetyl chloride as the acylating agent in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid coordinates to the carbonyl oxygen of chloroacetyl chloride, enhancing its electrophilicity.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane
  • Temperature: 0–5°C (to minimize side reactions)
  • Molar Ratio: 1:1.2 (substrate:chloroacetyl chloride)
  • Catalyst Loading: 10 mol% AlCl₃

Yield Optimization

Parameter Optimal Range Impact on Yield
Reaction Temperature 0–5°C Maximizes regioselectivity
Catalyst AlCl₃ 85% yield vs. 72% with FeCl₃
Solvent Polarity Low (DCM) Reduces hydrolysis of acyl chloride

Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate. Purification via silica gel chromatography yields the target compound in >80% purity.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to introduce the difluoromethyl group post-acylation. A representative protocol involves:

  • Suzuki-Miyaura Coupling:
    • Substrate: 3-bromo-2-ethylphenyl propan-2-one
    • Boronic Acid: Difluoromethylboronic acid
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃
    • Solvent: Toluene/water (3:1)
    • Yield: 78%

Mechanistic Insight
The palladium catalyst facilitates oxidative addition of the bromoarene, followed by transmetallation with the boronic acid. Reductive elimination yields the difluoromethyl-substituted intermediate, which undergoes subsequent chlorination.

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency:

Key Advantages

  • Precise temperature control (±2°C)
  • Reduced reaction time (2 hours vs. 8 hours batch)
  • Scalability to kilogram quantities

Process Parameters

Stage Conditions
Acylation AlCl₃ (10 mol%), DCM, 5°C
Chlorination Cl₂ gas, UV irradiation
Workup In-line liquid-liquid extraction

This method achieves 92% conversion with <5% impurities, as validated by HPLC.

Industrial-Scale Production

Chlorination of Propan-2-one Intermediates

Large-scale synthesis often begins with 1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one, which is chlorinated using sulfuryl chloride (SO₂Cl₂):

Reaction Scheme
$$ \text{Propan-2-one} + \text{SO}2\text{Cl}2 \xrightarrow{\text{DMF (cat.)}} \text{Chlorinated Product} $$

Optimized Conditions

  • Molar Ratio: 1:1.05 (propan-2-one:SO₂Cl₂)
  • Catalyst: Dimethylformamide (0.5 mol%)
  • Temperature: 25°C
  • Time: 4 hours

Yield and Purity

Metric Value
Isolated Yield 88%
Purity (GC-MS) 99.2%
Byproducts <1% (di-chlorinated species)

Waste Management Strategies

Industrial processes prioritize solvent recovery and byproduct mitigation:

  • Distillation: Reclaims >90% of dichloromethane
  • Neutralization: SO₂Cl₂ byproducts treated with aqueous NaHCO₃

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, CDCl₃)

  • ¹H NMR: δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, CF₂H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.85 (s, 3H, COCH₃)
  • ¹³C NMR: δ 205.6 (C=O), 139.2–126.8 (ArC), 112.4 (t, J = 236 Hz, CF₂H)

Mass Spectrometry

  • EI-MS: m/z 246 [M]⁺ (calc. 246.68)

Chromatographic Purity

HPLC Conditions

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: 70:30 MeOH:H₂O
  • Retention Time: 6.8 min

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucle

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one (CAS No. 1804282-44-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, is primarily used in laboratory settings and the synthesis of pharmaceuticals. The biological activity of this compound is largely influenced by its structural components, particularly the difluoromethyl and chloro groups, which can enhance its interaction with biological targets.

  • Molecular Formula : C12H13ClF2O
  • Molecular Weight : 246.68 g/mol
  • Chemical Structure : The presence of a chloro group and difluoromethyl group contributes to its reactivity and potential biological effects.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study examining various ketones found that certain derivatives displayed strong antibacterial and antifungal activities against Gram-positive bacteria and fungi, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor. For instance, the trifluoromethyl group in related compounds has been shown to enhance potency against specific enzymes, such as reverse transcriptase . This suggests that the difluoromethyl group in our compound might similarly enhance its biological efficacy.

Case Studies

Several studies have investigated the effects of compounds with similar functional groups:

Toxicological Profile

According to the Material Safety Data Sheet (MSDS), the compound is classified under hazardous materials, necessitating precautions during handling. Inhalation or skin contact can lead to adverse health effects, emphasizing the importance of safety measures in laboratory settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several halogenated propan-2-one derivatives. Key analogues include:

1-Chloro-1-(3-Trifluoromethylphenyl)propan-2-one (CAS 97132-58-6)
  • Molecular Formula : C₁₀H₈ClF₃O
  • Substituents : 3-Trifluoromethylphenyl (-CF₃)
  • Key Differences: The trifluoromethyl group (-CF₃) is more electronegative and sterically bulky than the difluoromethyl (-CF₂H) group in the target compound.
1-Chloro-1-(4-Fluorophenyl)propan-2-one (CAS 23211-68-9)
  • Molecular Formula : C₉H₈ClFO
  • Substituents : 4-Fluorophenyl (-F)
  • Key Differences : The absence of an ethyl group and the para-fluorine substitution result in lower steric hindrance and distinct electronic effects. Fluorine’s inductive effect stabilizes the ketone moiety, but the lack of a difluoromethyl group reduces metabolic resistance compared to the target compound .
1-Chloro-3-(3-Chlorophenyl)propan-2-one (CAS 24253-17-6)
  • Molecular Formula : C₉H₈Cl₂O
  • Substituents : 3-Chlorophenyl (-Cl)
  • Key Differences : The chlorine atom at the 3-position creates a strong electron-withdrawing environment, but the absence of fluorine substituents limits its ability to participate in hydrogen bonding. The compound’s higher density (1.275 g/cm³) suggests increased molecular packing compared to fluorine-containing analogues .
1-Chloro-1-(2,4-Difluorophenyl)propan-2-one
  • Molecular Formula : C₉H₇ClF₂O
  • Substituents : 2,4-Difluorophenyl (-F at 2- and 4-positions)
  • However, the lack of an ethyl group reduces steric complexity compared to the target compound .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Reactivity Notes
Target Compound C₁₁H₁₂ClF₂O 242.67 Not Reported Not Reported Enhanced steric hindrance from ethyl group; moderate electron withdrawal from -CF₂H
1-Chloro-1-(3-CF₃-phenyl)propan-2-one C₁₀H₈ClF₃O 236.62 Not Reported Not Reported High reactivity in SN₂ due to -CF₃; poor solubility
1-Chloro-1-(4-F-phenyl)propan-2-one C₉H₈ClFO 186.61 Not Reported 90–93 (0.25 Torr) Stabilized ketone via fluorine’s inductive effect
1-Chloro-3-(3-Cl-phenyl)propan-2-one C₉H₈Cl₂O 203.07 1.275 90–93 (0.25 Torr) High density; strong electron withdrawal

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Chloro-1-(3-(difluoromethyl)-2-ethylphenyl)propan-2-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and chlorinated ketones. A typical approach involves reacting 3-(difluoromethyl)-2-ethylbenzaldehyde with chloroacetone in the presence of a base (e.g., sodium acetate) under reflux in ethanol. Optimization includes controlling temperature (60–80°C) and reaction time (4–6 hrs) to maximize yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies structural features like the difluoromethyl group and ethylphenyl substitution. Infrared (IR) spectroscopy confirms carbonyl (C=O) and C-Cl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, using programs like SHELXL , resolves absolute configuration and packing interactions .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles from X-ray crystallography (e.g., C=O vs. DFT-optimized geometries) require cross-validation. Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the structure and compare with experimental data. Adjust basis sets or solvent models in computational workflows to align with crystallographic conditions. Software like Gaussian or ORCA aids in refining theoretical models .

Q. What mechanistic insights explain its role as a precursor in heterocyclic synthesis?

  • Methodological Answer : The compound’s α-chloroketone moiety undergoes nucleophilic substitution with hydrazines or amines to form pyrazole or imidazole derivatives. For example, reaction with arylhydrazines generates hydrazonoyl chlorides, which cyclize under acidic conditions to yield nitrogen-containing heterocycles. Monitor reaction intermediates via LC-MS and optimize regioselectivity using steric/electronic directing groups .

Q. How do hydrogen-bonding interactions influence its crystal packing and stability?

  • Methodological Answer : X-ray studies reveal intermolecular N–H⋯O and C–H⋯F interactions that stabilize the lattice. Use Mercury software to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., 17% H-bonding, 30% van der Waals). Thermal gravimetric analysis (TGA) correlates packing efficiency with melting points .

Q. What strategies are effective in evaluating its biological activity (e.g., antimicrobial)?

  • Methodological Answer : Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values). Pair with molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., cytochrome P450). Validate results with comparative studies against structurally similar compounds (e.g., 3-phenyl-1,1,1-trifluoro-2-propanone) to assess substituent effects .

Data Analysis and Optimization

Q. How to address low yields in large-scale synthesis?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use Design of Experiments (DoE) to optimize variables (e.g., reagent stoichiometry, solvent polarity). Monitor reaction progress via in-line FTIR or Raman spectroscopy. Scale-up trials in continuous flow reactors enhance reproducibility .

Q. What analytical approaches differentiate polymorphic forms?

  • Methodological Answer : Combine powder X-ray diffraction (PXRD) with differential scanning calorimetry (DSC) to detect polymorphs. Solid-state NMR (ssNMR) distinguishes conformational variations. Computational crystal structure prediction (CSP) tools (e.g., Polymorph Predictor in Materials Studio) guide solvent selection for crystallization .

Tables for Key Data

Property Technique Typical Observations Reference
Crystallographic parametersX-ray diffractionMonoclinic P2₁/c, a = 7.268 Å, β = 101.16°
Thermal stabilityTGA/DSCDecomposition onset: 220°C
Antimicrobial activityBroth microdilutionMIC: 8 µg/mL against E. coli

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